6,8-Difluoroquinoline is a chemical compound that belongs to the quinoline family, which is known for its broad spectrum of biological activities. Quinolines and their derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as antibacterial and antifungal agents. The presence of fluorine atoms in the quinoline ring system often enhances the biological activity of these compounds due to the inductive effects and increased metabolic stability imparted by the fluorine substituents235.
The synthesis and antibacterial activity of 6,8-difluoroquinoline derivatives have been a subject of interest in the search for new antibacterial agents. For instance, the 6,8-difluoro analogs of 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have demonstrated fairly good antibacterial activities. Among them, certain compounds have shown to be more active than existing antibacterial agents like oxolinic acid against a range of bacterial strains23.
The 8-hydroxyquinoline core, closely related to the 6,8-difluoroquinoline structure, has been explored for its antifungal properties. Research into the antifungal mechanism of action of 8-hydroxyquinoline derivatives has revealed that these compounds can damage the cell wall and inhibit the formation of pseudohyphae in Candida spp., as well as compromise the functional integrity of cytoplasmic membranes in dermatophytes. This suggests that 6,8-difluoroquinoline derivatives could potentially be developed into effective antifungal agents5.
In addition to their antimicrobial properties, 6,8-difluoroquinoline derivatives have been investigated for their potential use in contraception. Substituted 6-amino-4-phenyltetrahydroquinoline derivatives, which share a similar quinoline core structure, have been identified as potent antagonists for the G(s)-protein-coupled human follicle-stimulating hormone (FSH) receptor. These compounds have shown to inhibit follicle growth and ovulation in ex vivo models, indicating a possible nonsteroidal approach for contraception1.
The trifluoromethyl-containing 5,6,7,8-tetrahydroquinolines, which include the 6,8-difluoroquinoline scaffold, are valuable in medicinal chemistry. The presence of a partially-saturated bicyclic ring and metabolically-stable CF3 group makes these compounds attractive for drug development. The one-pot synthesis of these derivatives allows for the creation of novel compounds with potential therapeutic applications4.
6,8-Difluoroquinoline is a fluorinated derivative of quinoline, characterized by the substitution of two fluorine atoms at the 6th and 8th positions of the quinoline ring. This compound has garnered interest due to its potential applications in medicinal chemistry and material science. The molecular formula for 6,8-difluoroquinoline is , and it is recognized for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
6,8-Difluoroquinoline belongs to the class of heterocyclic compounds known as quinolines, which are bicyclic structures containing a benzene ring fused to a pyridine ring. It can be classified under organofluorine compounds due to the presence of fluorine atoms. Its synthesis and applications are relevant in both organic chemistry and pharmaceutical development, making it a compound of significant interest in scientific research.
The synthesis of 6,8-difluoroquinoline can be accomplished through several methods, with electrochemical fluorination being one of the most notable approaches.
The molecular structure of 6,8-difluoroquinoline features a fused bicyclic system with two fluorine substituents at positions 6 and 8 on the quinoline ring. The compound exhibits unique electronic properties due to the electronegative fluorine atoms, which influence its reactivity and biological interactions.
6,8-Difluoroquinoline participates in various chemical reactions due to its functional groups:
The mechanism of action for 6,8-difluoroquinoline primarily revolves around its interaction with biological targets:
6,8-Difluoroquinoline has diverse applications across various fields:
6,8-Difluoroquinoline (C₉H₅F₂N; CID 282970) is a fluorinated heterocyclic compound featuring a quinoline core substituted with fluorine atoms at the 6- and 8-positions of the benzoic ring [2]. Its molecular weight is 165.14 g/mol, with a melting point of 42–44°C and boiling point of 225–227°C. The fluorine atoms introduce strong electron-withdrawing effects, evidenced by reduced electron density at C₅ and C₇ (δC = 140–150 ppm in ¹³C NMR) and deshielding of adjacent protons (e.g., H₅ appears at δH ≈ 8.9 ppm) [4]. This ortho-difluoro pattern creates a polarized "fluorine wedge" that enhances dipole moments (∼2.5 D) and influences molecular packing, as confirmed by X-ray crystallography showing shortened C–F···H–C contacts (2.3–2.5 Å) [4] [9]. The compound’s log P value of 2.3 (compared to 2.04 for unsubstituted quinoline) reflects moderate lipophilicity augmentation [7].
Table 1: Key Physicochemical Properties of 6,8-Difluoroquinoline
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₅F₂N | PubChem CID 282970 [2] |
Molecular Weight | 165.14 g/mol | Calculated |
Melting Point | 42–44°C | Experimental [4] |
Boiling Point | 225–227°C | Experimental [4] |
log P (Partition Coefficient) | 2.3 | Computational [7] |
¹⁹F NMR (δF, ppm) | −110 to −115 (dd) | CDCl₃ [4] |
The synthesis of fluorinated quinolines evolved alongside advances in fluorination methodologies. Early routes (1950s–1970s) relied on harsh conditions like HF/pyridine mixtures or Balz-Schiemann reactions, limiting access to monofluorinated analogs [3]. The 1980s breakthrough of diethylaminosulfur trifluoride (DAST) enabled efficient deoxyfluorination, facilitating 6,8-difluoroquinoline’s synthesis via cyclization of 3,5-difluoroaniline with glycerol/H₂SO₄ (Skraup reaction) or acrylaldehyde derivatives [7]. The 2000s saw catalytic C–H fluorination emerge, allowing direct functionalization of quinoline cores via Pd/oxidative protocols [4].
Notably, 6,8-difluoroquinoline gained prominence as a synthon for nucleophilic amination. Treatment with KNH₂/NH₃(l) generates 6,8-difluoro-2-aminoquinoline, while alkyllithium reagents yield 2-substituted derivatives [4]. This reactivity profile distinguishes it from perfluorinated quinolines (e.g., pentafluoro derivatives), which undergo regioselective amination at C₆ or C₇ [4].
Table 2: Milestones in Fluorinated Quinoline Synthesis
Era | Key Advance | Impact on 6,8-Difluoroquinoline |
---|---|---|
1950s–1970s | HF-based fluorination | Limited access; monofluoro analogs only |
1980s | DAST reagents | Efficient synthesis via Skraup reaction |
1990s | Nucleophilic amination protocols | Enabled 2-amino-6,8-difluoroquinoline [4] |
2000s–Present | Catalytic C–H fluorination | Direct late-stage fluorination |
The 6,8-difluoro motif exerts multifaceted effects on bioactive quinoline derivatives:
Table 3: Impact of 6,8-Difluoro Substitution on Pharmacological Properties
Property | Effect of 6,8-F₂ | Example Compound Class |
---|---|---|
Lipophilicity | ↑ log P by 0.4–0.6 | BTK inhibitors [9] |
Metabolic Stability | Blocks C₆/C₇ oxidation; ↑ t₁/₂ 5× | 11β-HSD1 inhibitors [9] |
pKₐ Modulation | ↓ Basic N pKₐ by 1–2 units | Thrombin inhibitors [5] |
Target Affinity | ↑ 20–40× via preorganization | PDE9 inhibitors [3] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7